5-Bromobenzofuran-2-carbonitrile
CAS No.:
Cat. No.: VC16236722
Molecular Formula: C9H4BrNO
Molecular Weight: 222.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4BrNO |
|---|---|
| Molecular Weight | 222.04 g/mol |
| IUPAC Name | 5-bromo-1-benzofuran-2-carbonitrile |
| Standard InChI | InChI=1S/C9H4BrNO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H |
| Standard InChI Key | SBGMVGYYYFGZJF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Br)C=C(O2)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
5-Bromobenzofuran-2-carbonitrile is defined by the systematic IUPAC name 5-bromo-1-benzofuran-2-carbonitrile. Its molecular structure combines a benzofuran scaffold—a fused benzene and furan ring—with substituents that enhance its electronic and steric properties. Key identifiers include:
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₉H₄BrNO |
| PubChem CID | 12207731 |
| InChIKey | SBGMVGYYYFGZJF-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)C=C(O2)C#N |
| Molecular Weight | 222.04 g/mol |
| Synonyms | 5-Bromobenzofuran-2-carbonitrile; 35351-45-2; SCHEMBL6014129 |
The planar benzofuran system allows for π-π interactions, while the electron-withdrawing bromine and nitrile groups direct electrophilic and nucleophilic substitutions to specific positions . X-ray crystallography and computational modeling confirm the near-orthogonal orientation of the nitrile group relative to the benzofuran plane, a configuration that influences its reactivity .
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals characteristic absorption bands at 2,233 cm⁻¹ (C≡N stretch) and 1,570–1,605 cm⁻¹ (C=C aromatic vibrations) . Nuclear magnetic resonance (NMR) data further elucidate its structure:
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¹H-NMR (DMSO-d₆): Signals at δ 7.23–7.97 ppm correspond to aromatic protons, while the absence of downfield shifts confirms the nitrile’s minimal electronic perturbation on the ring .
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¹³C-NMR: Peaks at δ 116.8 ppm (C≡N) and δ 112.4–154.2 ppm (aromatic carbons) align with the expected electronic environment .
Synthesis and Production
Synthetic Routes
The synthesis of 5-bromobenzofuran-2-carbonitrile typically involves cyclocondensation or functional group interconversion strategies. A prominent method, adapted from the synthesis of related benzofuran carboxamides , involves:
Step 1: Formation of Benzofuran-2-carbonyl Chloride
Benzofuran-2-carboxylic acid derivatives are treated with thionyl chloride (SOCl₂) in anhydrous toluene under reflux. This converts the carboxylic acid to the corresponding acyl chloride, a reactive intermediate .
Step 2: Cyanation
The acyl chloride undergoes nucleophilic substitution with a cyanide source (e.g., KCN or CuCN) to yield the nitrile. Alternatively, palladium-catalyzed cyanation using Zn(CN)₂ may be employed for higher selectivity .
Table 2: Comparative Synthesis Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Acyl Chloride Cyanation | SOCl₂, toluene, reflux | 65–70% | Scalable, uses inexpensive reagents |
| Palladium Catalysis | Pd(PPh₃)₄, Zn(CN)₂, DMF, 100°C | 80–85% | High selectivity, mild conditions |
Optimization and Challenges
Reactivity and Applications
Heterocyclic Synthesis
5-Bromobenzofuran-2-carbonitrile is a pivotal substrate for constructing nitrogen- and sulfur-containing heterocycles. Key transformations include:
Thieno[2,3-b]pyridines
Reaction with cyanothioacetamide under basic conditions yields 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (2), which undergoes alkylation with chloroacetone to form 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile (5a) . Cyclization of 5a in ethanol with piperidine produces 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone (6a), a potential antimicrobial agent .
Table 3: Bioactive Derivatives
| Compound | Structure | Bioactivity | Yield |
|---|---|---|---|
| 6a | Thieno[2,3-b]pyridine with ketone | Antimicrobial | 75% |
| 6b | Phenyl-substituted thienopyridine | Anticancer | 68% |
Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines
Condensation with 2-cyanoacetohydrazide forms pyridine-3-carbonitrile derivatives, which are precursors to fused pyrimidines. These compounds exhibit moderate inhibitory activity against tyrosine kinases, suggesting utility in cancer therapy .
Material Science Applications
The nitrile group’s electron-deficient nature makes 5-bromobenzofuran-2-carbonitrile a candidate for organic semiconductors. Its planar structure facilitates charge transport, while bromine enhances solubility in polar solvents—a critical property for solution-processed electronics.
Physical and Chemical Properties
Solubility and Stability
The compound is sparingly soluble in water but dissolves readily in dimethylformamide (DMF) and dichloromethane. Its stability under ambient conditions is attributed to the electron-withdrawing groups, which reduce susceptibility to oxidative degradation.
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 264–266°C, consistent with its crystalline structure . Thermogravimetric analysis (TGA) indicates decomposition above 300°C, making it suitable for high-temperature reactions.
Future Perspectives
Recent advances in photoredox catalysis and flow chemistry could streamline the synthesis of 5-bromobenzofuran-2-carbonitrile and its derivatives. Additionally, computational studies predicting its binding affinity for biological targets may accelerate drug discovery efforts.
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